molecular formula C16H23ClN2O B247969 N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Cat. No. B247969
M. Wt: 294.82 g/mol
InChI Key: MHSVFLHMGULLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CDP belongs to the class of compounds known as piperidines and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is not fully understood, but it is believed to act as a dopamine and serotonin receptor modulator. N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential use in the treatment of addiction, anxiety, and depression. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been shown to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is relatively easy to synthesize and purify, making it a convenient tool for scientific research. However, one limitation of using N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in lab experiments is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. One potential avenue of research is the investigation of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide's potential use in the treatment of addiction, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide and its potential off-target effects. Finally, the development of more potent and selective N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide analogs may lead to the discovery of new pharmacological tools for scientific research.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpiperidine to form N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain a pure sample of N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been extensively studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to have a variety of effects on the central nervous system, including modulation of dopamine and serotonin receptors. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been investigated for its potential use in the treatment of addiction, anxiety, and depression.

properties

Product Name

N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

InChI

InChI=1S/C16H23ClN2O/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)

InChI Key

MHSVFLHMGULLSY-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

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